7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC20021237
Molecular Formula: C26H24O4
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
![7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one -](/images/structure/VC20021237.png)
Specification
Molecular Formula | C26H24O4 |
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Molecular Weight | 400.5 g/mol |
IUPAC Name | 7-[(4-methoxyphenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
Standard InChI | InChI=1S/C26H24O4/c1-3-7-20-14-23-22(19-8-5-4-6-9-19)15-26(27)30-25(23)16-24(20)29-17-18-10-12-21(28-2)13-11-18/h4-6,8-16H,3,7,17H2,1-2H3 |
Standard InChI Key | STWXWLWWPPJWPM-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4 |
Introduction
Structural and Chemical Identity
Molecular Architecture
7-[(4-Methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one features a chromen-2-one core substituted at positions 4, 6, and 7 (Figure 1). Key structural elements include:
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Position 4: A phenyl group contributing to aromatic interactions.
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Position 6: A propyl chain influencing lipophilicity.
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Position 7: A 4-methoxybenzyl ether moiety modulating electronic and steric properties.
The molecular formula is C<sub>26</sub>H<sub>24</sub>O<sub>4</sub>, with a molecular weight of 400.47 g/mol. The IUPAC name derives from the chromen-2-one backbone and substituent positions .
Table 1: Key Structural Features
Position | Substituent | Role in Molecular Properties |
---|---|---|
4 | Phenyl | Enhances aromatic π-stacking |
6 | Propyl | Modulates lipophilicity |
7 | 4-Methoxybenzyl ether | Influences solubility and reactivity |
Synthetic Methodologies
General Chromenone Synthesis
While no explicit synthesis route for this compound is documented in peer-reviewed literature, chromenones are typically synthesized via:
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Pechmann Condensation: Phenols and β-keto esters react under acidic conditions to form coumarin derivatives .
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Ulmann Etherification: Introduces aryl ether groups at specific positions .
For 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one, a plausible route involves:
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Step 1: Formation of the chromenone core via Pechmann condensation.
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Step 2: Sequential alkylation and etherification to introduce propyl and 4-methoxybenzyl groups.
Table 2: Hypothetical Synthetic Steps
Step | Reaction Type | Reagents | Target Modification |
---|---|---|---|
1 | Pechmann Condensation | Resorcinol, β-keto ester, H<sub>2</sub>SO<sub>4</sub> | Chromenone core formation |
2 | Friedel-Crafts Alkylation | Propyl bromide, AlCl<sub>3</sub> | Propyl at C6 |
3 | Ullmann Etherification | 4-Methoxybenzyl chloride, CuI | Ether at C7 |
Physicochemical and Predictive Properties
Predicted Physicochemical Data
PubChem-derived predictive models suggest the following properties :
Table 3: Predicted Collision Cross Section (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]<sup>+</sup> | 401.22 | 211.6 |
[M+Na]<sup>+</sup> | 423.20 | 229.7 |
The compound’s logP (octanol-water partition coefficient) is estimated at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
Table 4: Comparison with Related Chromenones
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for precise substituent introduction.
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In Vitro Screening: Evaluate anticancer and antimicrobial activity in cell-based assays.
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ADMET Profiling: Assess pharmacokinetics and toxicity using in silico models.
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